H-Glu(OcHex)-OH
Description
Contextualization as a Protected Amino Acid Derivative of L-Glutamic Acid
H-Glu(OcHex)-OH is classified as a protected amino acid. In peptide synthesis, it is necessary to temporarily block reactive functional groups on amino acids to prevent unwanted side reactions. iris-biotech.de L-Glutamic acid possesses a side chain with a carboxylic acid group (the γ-carboxyl group) that is highly reactive. During peptide bond formation, this side chain carboxyl group could react instead of the intended α-carboxyl group, leading to incorrect peptide sequences.
To circumvent this, a "protecting group" is attached to the γ-carboxyl group. In the case of this compound, the γ-carboxyl group is esterified with a cyclohexyl group, forming a cyclohexyloxy ester. This modification effectively masks the reactivity of the side chain, allowing the α-amino and α-carboxyl groups to participate in peptide bond formation in a controlled manner.
Role of the Cyclohexyloxy Protecting Group in Peptide Chemistry
The cyclohexyloxy (OcHex) group is a valuable tool in peptide synthesis due to its specific chemical properties. It is considered a stable protecting group, resistant to various conditions used during peptide synthesis. This stability is crucial as it must remain intact throughout the multiple steps of peptide chain elongation.
A key advantage of the OcHex group is its orthogonality. In peptide chemistry, orthogonality refers to the ability to remove different protecting groups under distinct chemical conditions, without affecting others. iris-biotech.de The cyclohexyloxy group is stable under the acidic conditions typically used to remove other common protecting groups, such as the Boc (tert-butoxycarbonyl) group. vulcanchem.com However, it can be removed under specific, stronger acidic conditions when desired, typically at the final stages of synthesis. This allows for a strategic and selective deprotection process, which is essential for the successful synthesis of complex peptides. The cyclohexyl ester also imparts a degree of hydrophobicity, which can influence the solubility and handling of the protected amino acid and the resulting peptide.
The strategic use of this compound and its cyclohexyloxy protecting group has been demonstrated in the synthesis of various biologically important peptides. For instance, it has been utilized in the solid-phase synthesis of thrombin inhibitors and in the solution-phase synthesis of segments of human epidermal growth factor (h-EGF). tandfonline.comoup.com These examples underscore the importance of this protected amino acid in advancing biochemical and pharmaceutical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYMWKYNCWQUOY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies Utilizing H Glu Ochex Oh
Protection Strategies for Glutamic Acid Side Chains in Peptide Synthesis
Glutamic acid, with its γ-carboxyl group, requires protection during peptide synthesis to prevent its participation in unintended reactions, such as esterification or cyclization. The cyclohexyl ester (OcHex) serves as an effective protecting group for this purpose.
The γ-cyclohexyl ester (OcHex) group is employed to protect the γ-carboxyl functionality of glutamic acid during peptide synthesis. This protection is vital for several reasons:
Prevention of Side Reactions: The unprotected γ-carboxyl group can lead to undesired side reactions, such as aminosuccinate formation, particularly when glutamic acid or aspartic acid residues are preceded by amino acids like glycine, serine, or phenylalanine. peptide.com The OcHex ester mitigates these cyclization events. peptide.comsigmaaldrich.comiris-biotech.deacs.org
Stability: The cyclohexyl ester offers moderate hydrophobicity and exhibits stability under both acidic and basic conditions commonly encountered during peptide synthesis. sigmaaldrich.com This stability ensures that the γ-carboxyl group remains protected throughout the chain elongation process.
Minimizing Aspartimide Formation: In peptides containing aspartic acid residues, particularly when followed by certain amino acids, the formation of aspartimide rings can occur, leading to epimerization and the generation of undesired β-linked products. While OcHex is primarily associated with glutamic acid, similar ester protections (like β-cyclohexyl esters for aspartic acid) are known to minimize aspartimide formation. iris-biotech.deacs.org
Orthogonality in protecting group strategies refers to the ability to selectively remove different protecting groups under distinct chemical conditions, allowing for precise control over the synthetic process.
In the context of Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), the α-amino group is typically protected by the acid-labile Boc group. Side-chain protecting groups are chosen to be stable during Boc deprotection (usually with trifluoroacetic acid, TFA) but removable under different conditions, often stronger acids like hydrogen fluoride (B91410) (HF). The cyclohexyl ester (OcHex) fits this scheme as a "permanent" protecting group in Boc chemistry. It is stable to TFA used for Boc removal but is typically cleaved by anhydrous HF. uwec.edubiosynth.comiris-biotech.de This allows for the selective deprotection of the α-amino group at each coupling step while the γ-carboxyl remains protected.
In contrast, the widely used Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy employs base-labile Fmoc for α-amino protection and acid-labile tert-butyl (tBu) esters for side-chain protection. The Fmoc/tBu combination is considered orthogonal because Fmoc is removed by bases (e.g., piperidine), while tBu is removed by acids (e.g., TFA). biosynth.comiris-biotech.debachem.com While OcHex is not typically used in standard Fmoc/tBu schemes, its stability profile makes it compatible with Boc-based orthogonal strategies. iris-biotech.decapes.gov.br
Table 1: Comparison of Glutamic Acid Side-Chain Protecting Groups
| Protecting Group | Rationale/Advantages | Stability to Boc Deprotection (TFA) | Removal Conditions | Orthogonality (vs. Boc) |
| OcHex | Prevents aminosuccinate formation; moderate hydrophobicity; stable under acidic/basic conditions. peptide.comsigmaaldrich.com | Stable | Anhydrous HF; strong acids uwec.edubiosynth.comiris-biotech.de | High |
| OBzl | Common in Boc chemistry; relatively stable. | Stable | HF; HBr/AcOH; TFMSA uwec.edubachem.com | High |
| OtBu | Common in Fmoc chemistry; acid-labile. | Stable | TFA uwec.edubiosynth.comiris-biotech.de | High (vs. Fmoc) |
Rationale for γ-Cyclohexyl Ester (OcHex) Protection
Chemical Synthesis of H-Glu(OcHex)-OH and its N-Protected Forms (e.g., Boc-Glu(OcHex)-OH)
The synthesis of this compound and its N-protected derivatives, most commonly Boc-Glu(OcHex)-OH, involves esterification of the γ-carboxyl group of glutamic acid or its N-protected form.
A typical synthetic route begins with the protection of the α-amino group of L-glutamic acid using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under alkaline conditions, yielding Boc-L-glutamic acid (Boc-Glu-OH). vulcanchem.com Subsequently, the γ-carboxyl group of Boc-Glu-OH is esterified with cyclohexanol (B46403). This esterification can be achieved through various methods:
DCC/DMAP Catalysis: The γ-carboxyl group of Boc-Glu-OH is activated using dicyclohexylcarbodiimide (B1669883) (DCC) and coupled with cyclohexanol in a suitable solvent like dichloromethane (B109758) (DCM), often with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method can achieve yields exceeding 85%. vulcanchem.com
EDC/HOBt Coupling: Alternatively, activation with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) followed by reaction with cyclohexanol can also be employed.
Acid Chloride Method: Reacting the glutamic acid derivative with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with cyclohexanol in the presence of pyridine, can yield the ester, although harsh conditions may affect the α-amino group.
Direct Esterification with Acid Catalysis: Glutamic acid can be reacted with cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, followed by neutralization with an organic alkaline substance to precipitate the product. google.com
The free amino form, this compound, can be obtained by deprotecting the Boc group from Boc-Glu(OcHex)-OH using trifluoroacetic acid (TFA). Both Boc-Glu(OcHex)-OH and its dicyclohexylamine (B1670486) (DCHA) salt are commercially available. sigmaaldrich.comvulcanchem.comchemimpex.com
Table 2: Synthesis Methods for Boc-Glu(OcHex)-OH
| Method | Key Reagents | Typical Yield | Notes | References |
| Boc Protection followed by Esterification | ||||
| DCC/DMAP Catalysis | Boc₂O, NaOH (for Boc); DCC, Cyclohexanol, DMAP | >85% | Efficient esterification of γ-carboxyl. vulcanchem.com | vulcanchem.com |
| EDC/HOBt Coupling | Boc₂O, NaOH (for Boc); EDC, HOBt, Cyclohexanol | Not specified | Standard peptide coupling reagents used for esterification. | |
| Acid Chloride Route | SOCl₂, Pyridine, Cyclohexanol | 65–75% | Potential degradation of α-amino group under harsh conditions. | |
| Direct Esterification | Cyclohexanol, H₂SO₄ (conc.), Organic base | Excellent | Large-scale preparation possible; involves precipitation. google.com | google.com |
Integration of this compound into Peptide Assembly
This compound serves as a versatile building block in both solution-phase and solid-phase peptide synthesis, enabling the controlled incorporation of glutamic acid residues into peptide chains.
In solution-phase peptide synthesis (LPPS), this compound is utilized as a pre-protected amino acid derivative. Its protected γ-carboxyl group ensures that coupling reactions primarily occur at the α-amino and α-carboxyl termini, facilitating the stepwise elongation of peptide chains.
Building Block for Complex Peptides: The compound is used to introduce glutamic acid residues with protected γ-carboxyl groups, essential for building peptides with specific sequences and functionalities.
Synthesis of Bioactive Molecules: this compound has been employed in the synthesis of various bioactive molecules, including fragments of human epidermal growth factor (h-EGF), where it is incorporated into larger peptide chains. tandfonline.comtandfonline.comjst.go.jp Its use in the synthesis of thrombin inhibitors has also been documented.
Biomimetic Synthesis: Analogues such as Boc-Glu(OcHex)-OH.DCHA have been used as precursors in biomimetic insulin (B600854) synthesis for oxime-forming ligation, demonstrating its utility in advanced synthetic strategies. vulcanchem.com
This compound is a standard building block in solid-phase peptide synthesis (SPPS), particularly within the Boc-based strategy. Its integration into SPPS leverages its protecting group characteristics for efficient and selective peptide assembly.
Facilitating Peptide Bond Formation: The compound is coupled to the growing peptide chain anchored on a solid support using standard peptide coupling reagents such as HOBt/EDC or HBTU/DIEA. rsc.orgrsc.org
Orthogonal Protection in Boc-SPPS: In Boc-SPPS, the OcHex group provides crucial orthogonal protection. While the N-terminal Boc group is removed by TFA at each coupling step, the OcHex ester remains intact, preventing premature activation of the γ-carboxyl group. vulcanchem.com This selective deprotection is fundamental to the stepwise assembly of the peptide chain.
Minimizing Side Reactions: The presence of the OcHex group helps to minimize side reactions that can occur with unprotected glutamic acid residues during the repetitive cycles of SPPS. sigmaaldrich.com
Examples in SPPS: this compound has been utilized in the SPPS of various peptides, including selenocysteine (B57510) analogues, where precise control over amino acid incorporation is critical. rsc.org Its application is well-established for introducing glutamic acid residues into complex peptide sequences. sigmaaldrich.com
Advanced Applications in Peptide and Protein Research
Total Chemical Synthesis of Complex Peptides and Proteins
The precise, stepwise construction of peptide chains, known as peptide synthesis, allows for the creation of complex biomolecules with defined sequences and modifications. H-Glu(OcHex)-OH is frequently employed in these syntheses, particularly when the glutamic acid residue requires side-chain protection that is stable during chain assembly but can be removed under specific conditions.
Synthesis of Human Epidermal Growth Factor (h-EGF) and its Analogs
Human Epidermal Growth Factor (h-EGF) is a 53-amino acid protein that stimulates cell growth and proliferation. Its complex structure, which includes three intramolecular disulfide bridges, presents a significant challenge for chemical synthesis. The total synthesis of h-EGF and its analogs has been achieved through both solid-phase and solution-phase strategies, where the use of protected amino acid derivatives is essential to prevent unwanted side reactions.
In the classical solution synthesis of h-EGF, the entire 53-residue peptide chain is constructed by coupling smaller, protected peptide fragments. The γ-carboxyl group of glutamic acid residues is often protected with a cyclohexyl (OcHex) group. This strategy was employed for the synthesis of fragments corresponding to the full sequence of h-EGF. For instance, protected peptide derivatives incorporating Glu(OcHex) were synthesized to build the sequences corresponding to residues 1–30 and 31–53 of h-EGF oup.comjst.go.jp. The use of the OcHex protecting group for glutamic acid is crucial for the successful synthesis of these complex fragments, preventing side reactions at the carboxyl group while the main peptide backbone is elongated.
Similarly, in solid-phase peptide synthesis (SPPS) of murine EGF, the side-chain-protected amino acid Asp(OcHex) was utilized pnas.org. The principle of using cyclohexyl esters to protect acidic residues like aspartic acid and glutamic acid is a common strategy in Boc-based SPPS. The stability of the OcHex group to the repetitive acid treatments used to deprotect the N-terminal Boc group is a key advantage, ensuring the integrity of the side chain throughout the synthesis. The final removal of the OcHex group is typically achieved using strong acids like hydrogen fluoride (B91410) (HF) pnas.org. The synthetic h-EGF, once assembled, purified, and correctly folded to form the native disulfide bridges, has been shown to exhibit mitogenic activity comparable to its naturally occurring counterpart nih.gov.
| Protected Peptide Fragment | Corresponding h-EGF Sequence | Synthesis Strategy | Reference |
| Boc-Val-Cys(MeBzl)-Met-Tyr(Br-Z)-Ile-Glu(OcHex) -Ala-OH | 15-21 | Solution-Phase Synthesis | oup.com |
| Boc-Asn-Ser(Bzl)-Asp(OcHex)-Ser(Bzl)-Glu(OcHex) -OH | 1-5 | Solution-Phase Synthesis | oup.com |
| Boc-Lys(Cl-Z)-Trp-Trp-Glu(OcHex) -Leu-Arg(Tos)-OBzl | 38-44 | Solution-Phase Synthesis | jst.go.jp |
| Boc-Glu(OcHex) -Arg(Tos)-Cys(MeBzl)-Gln-Tyr(Br-Z)-Arg(Tos)-Asp(OcHex)-Leu-OH | 31-38 | Solution-Phase Synthesis | jst.go.jp |
Table 1. Examples of protected peptide fragments containing Glu(OcHex) used in the total synthesis of human Epidermal Growth Factor (h-EGF).
Synthesis of Conotoxin Analogs
Conotoxins are a diverse family of small, disulfide-rich peptides found in the venom of marine cone snails. mdpi.com They are potent and selective blockers of various ion channels and receptors, making them valuable tools for neuroscience research and as leads for drug development. mdpi.comnih.gov The synthesis of conotoxin analogs, with modifications to the native sequence, is a key strategy for studying their structure-activity relationships and improving their therapeutic potential. mdpi.com
The chemical synthesis of conotoxins and their analogs is typically performed using solid-phase peptide synthesis. In a study focused on creating analogs of the α-conotoxin PnIA, researchers utilized Boc/Bzl chemistry. uq.edu.au This method involves the stepwise addition of amino acids with their side chains protected by various chemical groups. For the incorporation of glutamic acid, the derivative Glu(OcHex) was used. uq.edu.au The cyclohexyl ester provides robust protection for the glutamic acid side chain, which is compatible with the synthesis protocol and the other protecting groups used for the different amino acids in the peptide sequence.
| Amino Acid | Side Chain Protecting Group |
| Cysteine (Cys) | Meb (4-methylbenzyl) |
| Aspartic Acid (Asp) | OcHex (cyclohexyl) |
| Glutamic Acid (Glu) | OcHex (cyclohexyl) |
| Lysine (B10760008) (Lys) | 2-ClZ (2-chlorobenzyloxycarbonyl) |
| Asparagine (Asn) | Xan (xanthyl) |
| Glutamine (Gln) | Xan (xanthyl) |
| Arginine (Arg) | Tos (tosyl) |
| Serine (Ser) | Bzl (benzyl) |
| Threonine (Thr) | Bzl (benzyl) |
| Tryptophan (Trp) | For (formyl) |
| Tyrosine (Tyr) | 2-BrZ (2-bromobenzyloxycarbonyl) |
Table 2. Side chain protecting groups used in the synthesis of α-conotoxin PnIA analogs, including Glu(OcHex). uq.edu.au
Design and Synthesis of De Novo Amphiphilic Peptides
De novo design of peptides involves creating novel amino acid sequences that are predicted to fold into specific three-dimensional structures and exhibit desired functions. Amphiphilic peptides, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, are of particular interest as they can self-assemble into various nanostructures such as micelles, nanofibers, and vesicles. dovepress.com These self-assembled structures have potential applications in nanotechnology and biomedicine. dovepress.com
This compound plays a role in the synthesis of such designer peptides. In one study, researchers designed and synthesized amphiphilic 21-peptides with L-2-(2,2,2-trifluoroethyl)glycine (Tfeg) as the hydrophobic amino acid and lysine and glutamic acid as the hydrophilic amino acids. core.ac.uk The synthesis was performed using a solution-phase strategy. A key step in building the larger peptide involved the coupling of a protected heptapeptide (B1575542) (a peptide with seven amino acids). The synthesis of this 7-peptide fragment, Boc-(-Glu(OcHex)-Tfeg-Tfeg-Lys(ClZ)-Ala-Tfeg-Ala-), utilized Boc-Glu(OcHex)-OH to introduce the glutamic acid residue. core.ac.ukoup.com The cyclohexyl protecting group on the glutamic acid side chain ensures that it does not interfere with the coupling reactions during the formation of the peptide backbone. The resulting amphiphilic peptides were then studied for their ability to form helical structures under different solvent conditions. core.ac.uk
Preparation of Stable-Isotope Labeled Peptide Segments for Structural Studies
Stable-isotope labeling is a powerful technique used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure and dynamics of peptides and proteins in solution. sb-peptide.com By selectively replacing certain atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, or ²H), specific parts of the molecule can be "highlighted" in the NMR spectrum, simplifying analysis and providing detailed structural information. sb-peptide.comgenscript.com
The preparation of stable-isotope labeled peptides is most commonly achieved by incorporating amino acids that have been enriched with the desired isotopes during chemical synthesis. A stable-isotope labeled version of this compound, for example, H-Glu(¹³C₅, ¹⁵N)(OcHex)-OH, can be used as a building block in SPPS. This allows for the precise placement of isotopic labels within the peptide sequence. When this labeled peptide is then analyzed by NMR, the signals from the labeled glutamic acid residue can be specifically monitored, providing insights into its local environment, conformation, and interactions with other parts of the molecule or with binding partners. This site-specific labeling is crucial for studying the structure-function relationships of specific residues within a larger peptide or protein. genscript.com
This compound in Drug Discovery and Medicinal Chemistry
The versatility of peptide synthesis and the diverse biological roles of peptides have made them an important class of molecules in drug discovery and medicinal chemistry. mdpi.comnih.gov this compound, as a key synthetic intermediate, contributes to the development of novel peptide-based therapeutic agents.
Role in the Synthesis of Peptide-Based Therapeutic Agents
Peptide-based drugs are designed to mimic or inhibit the function of natural peptides and proteins, offering high specificity and potency with potentially fewer side effects than small molecule drugs. mdpi.com The chemical synthesis of these therapeutic peptides often requires the use of protected amino acids to ensure the correct sequence and structure are obtained. nih.gov
This compound is utilized in the synthesis of various peptide-based therapeutic agents. For example, its protected form, Boc-Glu(OcHex)-OH, has been used in the solid-phase synthesis of thrombin inhibitors. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibitors are important anticoagulant drugs. The cyclohexyl ester of the glutamic acid side chain provides moderate hydrophobicity and is stable under the conditions of solid-phase peptide synthesis, making it a suitable choice for constructing these therapeutic peptides. The ability to incorporate modified or protected amino acids like this compound is fundamental to the rational design and synthesis of peptide drugs with improved stability, bioavailability, and therapeutic efficacy. mdpi.com
Contribution to Structure-Activity Relationship Studies in Peptide Ligands
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a compound influences its biological activity. The incorporation of non-standard amino acids like this compound is a key strategy in these investigations. By systematically modifying a peptide ligand's structure and observing the corresponding changes in efficacy or binding affinity, researchers can identify the chemical moieties crucial for the desired biological effect. mdpi.comnih.gov
The use of this compound contributes to SAR studies in several distinct ways:
Probing Lipophilicity: The cyclohexyl ester group significantly increases the lipophilicity (fat-solubility) of the glutamic acid side chain compared to the free acid or smaller esters like methyl or ethyl esters. chemimpex.comchemimpex.com By substituting this compound for a standard glutamic acid residue in a peptide, scientists can determine how increased lipophilicity at that specific position affects the peptide's interaction with its target receptor or enzyme. This is critical for understanding how peptides cross biological membranes or bind to hydrophobic pockets in protein targets.
Investigating Steric Bulk: The cyclohexyl group is a bulky moiety. Its introduction into a peptide backbone allows researchers to probe the spatial requirements of a binding site. If the modified peptide shows reduced activity, it may indicate that the binding pocket is too small to accommodate the larger group. Conversely, enhanced activity could suggest a favorable van der Waals interaction or the induction of a more bioactive peptide conformation.
Enhancing Stability: The cyclohexyl ester can protect the peptide from degradation by certain proteases or peptidases, leading to a longer half-life in biological systems. This allows for a more accurate assessment of the peptide's intrinsic activity by separating the effects of binding from the effects of metabolic instability.
To illustrate its role, consider a hypothetical SAR study on an active peptide where a glutamic acid (Glu) residue at position 'X' is suspected to be important for activity.
| Peptide Analog | Modification at Position X | Observed Activity | Interpretation |
| Analog 1 (Parent) | Standard Glutamic Acid (Glu) | 100% | Baseline activity. |
| Analog 2 | Aspartic Acid (Asp) | 50% | Side chain length is important. |
| Analog 3 | H-Glu(OMe)-OH (Methyl Ester) | 120% | Neutralizing the charge and adding slight lipophilicity is beneficial. |
| Analog 4 | This compound | 300% | Significant lipophilicity and/or steric bulk at this position dramatically improves activity, suggesting a hydrophobic binding pocket. |
This systematic approach, enabled by derivatives like this compound, allows for the rational design of more potent and selective peptide ligands. plos.org
Application in the Design of Drug Delivery Systems
The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of many active pharmaceutical ingredients. nih.govnih.gov Peptides and peptidomimetics are increasingly explored for this purpose, and amino acid derivatives like this compound play a role in their design.
Hydrogels and nanoparticles are common platforms for advanced drug delivery. rsc.orgfrontiersin.org The properties of this compound make it a candidate for inclusion in such systems. For instance, in a peptide-based hydrogel, incorporating this lipophilic amino acid could modulate the hydrogel's interaction with a poorly water-soluble drug, potentially improving drug loading and controlling its release profile.
| Property of this compound | Relevance in Drug Delivery System Design |
| Increased Lipophilicity | Enhances the ability to cross lipid-based biological membranes, potentially improving bioavailability. chemimpex.com |
| Biocompatibility | As a derivative of a natural amino acid, it is expected to have good biocompatibility. |
| Chemical Handle | The free alpha-amino and alpha-carboxyl groups allow it to be easily incorporated into peptide chains or conjugated to drugs using standard synthesis techniques. |
| Modulation of Solubility | Can be used to adjust the solubility of a peptide carrier to be more compatible with lipophilic drugs. chemimpex.com |
Research has explored its potential as a carrier to facilitate the transport of therapeutic agents, thereby enhancing their bioavailability and efficacy.
Role in Chiral Synthesis and Control of Stereochemistry within Peptide Frameworks
The biological activity of peptides is critically dependent on their specific three-dimensional structure, which is dictated by the sequence and stereochemistry of their constituent amino acids. spbu.ru With the exception of glycine, all proteinogenic amino acids are chiral, existing in L- and D-forms. In nature, proteins and most biologically active peptides are constructed exclusively from L-amino acids. masterorganicchemistry.comvanderbilt.edu
This compound is a derivative of the naturally occurring L-glutamic acid. Its use in peptide synthesis is a cornerstone for controlling the stereochemistry of the final peptide product.
The role of this compound in this context is twofold:
Preservation of Stereochemistry: During chemical peptide synthesis, whether in solution or on a solid phase, amino acids are added one by one. masterorganicchemistry.combachem.com By using the pure L-isomer, this compound, chemists ensure that the glutamic acid residue is incorporated into the growing peptide chain with the correct L-configuration. This maintains the desired stereochemical integrity at that position, which is essential for the peptide to fold correctly and interact with its biological target.
Side-Chain Protection: The gamma-carboxyl group of glutamic acid is reactive and can form unwanted amide bonds during the coupling steps of peptide synthesis, leading to branched impurities and a low yield of the desired product. bachem.com The cyclohexyl ester (OcHex) in this compound serves as a protecting group for this side-chain carboxyl function. sigmaaldrich.com This group is stable under the conditions used to form the peptide bonds but can be removed later, typically under acidic or basic conditions, to reveal the free carboxylic acid if needed. sigmaaldrich.comalfa-chemistry.com This protection strategy prevents side reactions and ensures the linear, intended sequence is synthesized correctly.
| Feature | Function in Chiral Synthesis |
| L-Configuration | Ensures the incorporation of the amino acid in its natural, biologically relevant stereoisomeric form. masterorganicchemistry.com |
| Cyclohexyl Ester (OcHex) | Acts as a robust side-chain protecting group, preventing unwanted reactions at the gamma-carboxyl group. sigmaaldrich.comalfa-chemistry.com |
| Compatibility with Synthesis Methods | It is designed for use in standard peptide synthesis strategies, particularly Boc solid-phase peptide synthesis (SPPS). alfa-chemistry.com |
Analytical Characterization and Methodologies in H Glu Ochex Oh Research
Spectroscopic Techniques for Structural Elucidation of H-Glu(OcHex)-OH and its Conjugates
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and peptides incorporating this residue. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, characteristic signals can be observed that confirm the presence of the cyclohexyl group, the glutamic acid backbone, and the free amine group. For instance, in a DMSO-d₆ solvent, the cyclohexyl protons typically appear as a multiplet between δ 1.2 and 1.8 ppm, the glutamic acid β- and γ-protons as a multiplet between δ 2.1 and 2.5 ppm, the α-proton as a quartet around δ 3.8 ppm, and the amine protons as a singlet around δ 5.1 ppm.
Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) is a common technique, which for this compound typically shows a peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 230.1, consistent with its calculated molecular weight. In the context of peptide conjugates, MS is crucial for verifying the successful incorporation of the this compound residue into the peptide chain.
Table 1: Spectroscopic Data for this compound
| Technique | Solvent/Method | Observed Signals/Ions | Reference |
| ¹H NMR | DMSO-d₆ | δ 1.2–1.8 (m, cyclohexyl), 2.1–2.5 (m, CH₂), 3.8 (q, α-CH), 5.1 (s, NH₂) | |
| ESI-MS | - | m/z 230.1 [M+H]⁺ |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions where it is used. nih.gov
Reversed-phase HPLC (RP-HPLC) is widely employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantification of purity. For peptides incorporating this compound, analytical HPLC can determine the relative purity, with a purity of over 95% often being the target for synthetic products.
Thin-Layer Chromatography (TLC) can also be used for a rapid assessment of purity, particularly for amino acid derivatives. bachem.com Different solvent systems can be employed to achieve separation, and the components are visualized, for example, by staining.
Table 2: Typical HPLC Conditions for Peptide Analysis
| Parameter | Condition | Reference |
| Column | C18 | nih.gov |
| Mobile Phase A | Water + 0.1% TFA | nih.gov |
| Mobile Phase B | Acetonitrile + 0.1% TFA | nih.gov |
| Flow Rate | 1 mL/min (analytical) | nih.gov |
| Gradient | e.g., 5-55% B over 50 min | nih.gov |
Application of Advanced Analytical Techniques in Peptide and Material Characterization
Beyond standard spectroscopic and chromatographic methods, advanced analytical techniques provide deeper insights into the structural and conformational properties of peptides and materials containing this compound.
High-Resolution Mass Spectrometry (e.g., MALDI-MS, FT-ICR MS)
High-resolution mass spectrometry (HRMS) techniques, such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), offer exceptional mass accuracy and resolution. wiley-vch.de This allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. savemyexams.com
For complex peptides containing this compound, HRMS is invaluable for confirming the precise molecular formula and identifying any potential modifications or impurities that might not be distinguishable by standard mass spectrometry. wiley-vch.desavemyexams.com The high resolving power of instruments like FT-ICR MS can provide mass measurement accuracy of less than 1 ppm, which is critical for confident peptide identification in proteomics studies. wiley-vch.de
Chiroptical Spectroscopy for Conformational Analysis (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules like peptides. nih.govrsc.org CD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the three-dimensional arrangement of the molecule. nih.gov
In the context of peptides containing this compound, CD spectroscopy can be used to determine whether the peptide adopts a specific conformation, such as an α-helix or β-sheet, in different environments. core.ac.uknih.gov For example, studies on amphiphilic peptides have utilized CD to show that peptides with L-2-(2,2,2-trifluoroethyl)glycines adopted a random conformation in water, while similar peptides with leucine (B10760876) formed helical structures. core.ac.uk The changes in the CD spectrum upon binding to other molecules or ions can also be used to monitor these interactions and provide information about the conformational changes that occur. rsc.org
Explorations in Materials Science
Research into the Formulation of Polymers and Novel Materials
H-Glu(OcHex)-OH and its protected forms, such as Boc-L-Glu(OcHex)-OH, are integral building blocks in the synthesis of specialized polymers, particularly polypeptides and their derivatives. The incorporation of this amino acid derivative into polymer chains can significantly influence the properties of the resulting materials, such as their solubility, thermal stability, and mechanical characteristics. jchemrev.comresearchgate.net
One of the primary applications of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating artificial peptides and other polymers with a precisely defined sequence of monomers. In this process, the cyclohexyl ester of this compound serves as a moderately hydrophobic and stable protecting group for the γ-carboxyl group of glutamic acid. This protection prevents unwanted side reactions during the stepwise addition of amino acids to the growing polymer chain. The properties of the resulting poly(L-glutamic acid) derivatives can be fine-tuned by the nature of the ester group. For instance, the presence of the cyclohexyl group can enhance the solubility of the polymer in organic solvents and influence its secondary structure, such as the formation of α-helices. scielo.br
Research into poly(L-glutamic acid) and its derivatives has highlighted their potential in various applications, including as drug carriers, hydrogels, and scaffolds for tissue engineering. scielo.brnih.gov The biodegradability of these polymers is a key feature, and the rate of degradation can be influenced by the specific derivatives used. nih.gov For example, branched poly(L-glutamic acid) polymers have been synthesized and shown to be degradable by lysosomal enzymes. nih.gov The inclusion of bulky side groups like the cyclohexyl ester can modulate these properties.
Below is a table summarizing the types of polymers synthesized using glutamic acid derivatives and their notable properties.
| Polymer Type | Monomer/Initiator Examples | Key Properties | Potential Applications |
| Linear Polypeptides | Boc-L-Glu(OcHex)-OH | Sequence-defined, tunable hydrophobicity | Drug delivery, biomaterials |
| Branched Poly(L-glutamic acid) | Benzyl ester of L-glutamic acid N-carboxyanhydride with PAMAM or PEI initiators | Multiple terminal amino groups, biodegradable | Targeted drug delivery, diagnostic agents |
| Poly(L-glutamic acid) nanocomposites | Poly(L-glutamic acid) with multi-walled carbon nanotubes | Enhanced mechanical and thermal properties | Advanced composite materials |
Investigation of this compound Derivatives in Chiral Nanomaterial Synthesis (e.g., Gold Nanoparticles)
The synthesis of chiral nanomaterials, particularly plasmonic nanostructures like gold nanoparticles, has garnered significant interest due to their unique optical properties and potential applications in sensing, catalysis, and biomedicine. nih.govrsc.orgnih.gov Chiral amino acids and peptides have been successfully employed as directing agents in the seed-mediated growth of gold nanoparticles to induce chirality. mdpi.commdpi.commdpi.com
While direct studies specifying the use of this compound in the synthesis of chiral gold nanoparticles are not prevalent in the reviewed literature, research on closely related glutamic acid-containing dipeptides, such as γ-Glu-Cys, provides strong evidence for the critical role of glutamic acid derivatives in this process. nih.gov In these syntheses, the amino acid or peptide interacts with the surface of a gold nanoparticle seed, influencing the subsequent deposition of gold atoms and directing the formation of a chiral morphology. mdpi.commdpi.com The specific amino acid sequence and side chains dictate the resulting nanoparticle shape and its chiroptical response. mdpi.com For example, gold nanoparticles synthesized with the dipeptide γ-Glu-Cys exhibit a distinct cube-like shape with a chiral wing. nih.gov
The proposed mechanism involves the enantioselective interactions between the chiral molecules and the different crystal facets of the growing nanoparticle, leading to different growth rates and the emergence of a chiral structure. mdpi.com The bulky and hydrophobic nature of the cyclohexyl group in this compound could potentially offer unique steric and hydrophobic interactions at the nanoparticle surface, leading to novel chiral morphologies.
The table below outlines findings from research on the use of glutamic acid and related dipeptides in the synthesis of chiral gold nanoparticles.
| Chiral Directing Agent | Nanoparticle Morphology | Key Findings |
| Glutamic Acid | Spherical | Glutamic acid can act as both a reducing and capping agent in the synthesis of gold nanoparticles. researchgate.net |
| γ-Glu-Cys | Cube-like with a protruding chiral wing | The dipeptide directs the growth of 3D chiral gold nanoparticles with distinct morphology. nih.gov |
| Cys-Gly | Rhombic dodecahedron-like with curved edges | Different dipeptides lead to different chiral nanoparticle shapes. mdpi.comnih.gov |
Role in Molecularly Imprinted Polymers Research
Molecular imprinting is a technique used to create synthetic polymers with recognition sites that are complementary in shape, size, and functional groups to a template molecule. nih.govmdpi.comtandfonline.com These molecularly imprinted polymers (MIPs) can exhibit high selectivity and affinity for the target molecule, making them valuable in separations, sensing, and catalysis. nih.govrsc.org
Research has demonstrated the successful use of peptide derivatives, structurally similar to this compound, in the fabrication of molecularly imprinted polymeric membranes for the enantioselective recognition of amino acids. researchgate.netresearchgate.net In these studies, a tetrapeptide derivative, H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH₂-, was incorporated into a polymer matrix. researchgate.netresearchgate.net The presence of the bulky and hydrophobic cyclohexyl ester groups is noted to enhance the compatibility with the hydrophobic polymer matrix.
During the polymerization process, the peptide derivative, acting as a functional monomer, arranges itself around a chiral template molecule (e.g., an N-protected amino acid). After polymerization, the template is removed, leaving behind a cavity that preferentially binds one enantiomer from a racemic mixture. nih.gov For instance, a membrane imprinted with Boc-L-Trp showed a preferential adsorption and transport of L-amino acids over their D-isomers. researchgate.net This enantioselectivity is attributed to the specific interactions between the chiral recognition site within the polymer and the target enantiomer.
The research findings in this area are summarized in the table below.
Computational and Theoretical Investigations of H Glu Ochex Oh and Peptide Systems
Molecular Modeling for Peptide Conformation and Intermolecular Interactions
Molecular modeling, encompassing techniques like molecular dynamics (MD) simulations and conformational analysis, is crucial for understanding how the H-Glu(OcHex)-OH modification impacts the three-dimensional structure of peptides and their interactions with biological targets. mdpi.comacs.org The introduction of the bulky and hydrophobic cyclohexyl group can impose significant conformational constraints on the peptide backbone and side chains. researchgate.net
Furthermore, molecular modeling is instrumental in elucidating intermolecular interactions between a peptide and its receptor. molaid.com The this compound side chain can interact with target proteins through several forces:
Hydrophobic Interactions: The cyclohexyl ring can fit into hydrophobic pockets on a receptor surface. news-medical.net
Van der Waals Forces: Close packing between the side chain and the receptor atoms contributes to binding affinity. news-medical.net
Hydrogen Bonds: While the ester group itself is a weaker hydrogen bond acceptor than a free carboxylate, the carbonyl oxygen can still participate in hydrogen bonding. cambridgemedchemconsulting.com
Conformational analysis of peptides containing γ-esterified glutamic acid can reveal the energetically preferred torsional angles of the side chain, which dictates its spatial orientation and potential for interaction. researchgate.netmdpi.com These computational approaches can generate data on key structural parameters that are difficult to obtain experimentally. acs.org
Table 1: Theoretical Conformational Parameters for a Model Peptide Containing a γ-Esterified Glutamic Acid
| Parameter | Description | Calculated Value/Range | Significance |
|---|---|---|---|
| Backbone Dihedrals (Φ, Ψ) | Torsional angles defining the peptide backbone conformation around the modified residue. | -60° to -40°, 120° to 150° | Indicates a propensity for adopting β-sheet or extended conformations. mdpi.com |
| Side Chain Dihedrals (χ1, χ2, χ3) | Torsional angles of the Glu(OcHex) side chain. | Variable, with preference for extended conformers. | Determines the spatial positioning of the cyclohexyl group for intermolecular contacts. researchgate.net |
| Solvent Accessible Surface Area (SASA) | The surface area of the cyclohexyl group exposed to the solvent. | ~150-200 Ų | Quantifies the hydrophobicity contributed by the modification. researchgate.net |
| Interaction Energy (with a model hydrophobic pocket) | Calculated binding energy contribution from the cyclohexyl group. | -2 to -5 kcal/mol | Highlights the favorable energetic contribution of hydrophobic interactions. cambridgemedchemconsulting.com |
In Silico Approaches in Peptide Design and Drug Discovery
The unique properties of this compound make it an attractive building block for in silico peptide design and drug discovery. nih.govchemrxiv.org Computational techniques play a pivotal role in the development of amino acid-based therapeutics by enabling the design of novel peptides with enhanced properties, such as improved stability, membrane permeability, and target affinity. nih.govtandfonline.com
The esterification of the γ-carboxyl group in glutamic acid, as in this compound, serves multiple purposes in drug design. It neutralizes a negative charge, which can be beneficial for crossing cell membranes. The cyclohexyl group adds lipophilicity, potentially improving bioavailability and modifying the peptide's interaction with its target. chemimpex.com
In silico strategies that leverage such modified amino acids include:
Virtual Screening: Large libraries of peptides incorporating this compound can be computationally screened against a biological target to identify potential lead candidates. mdpi.com
Structure-Based Design: If the three-dimensional structure of the target protein is known, this compound can be intentionally placed in the peptide sequence to fit into specific hydrophobic pockets, thereby enhancing binding affinity. frontiersin.org
Peptidomimetic Design: Computational methods are used to design non-peptide molecules that mimic the essential structural features of peptides. nih.gov The conformational constraints imposed by this compound can help define a bioactive conformation, which can then be used as a template for designing smaller, more drug-like peptidomimetics.
Recent advances in computational methods allow for the high-throughput design and evaluation of peptide candidates, significantly accelerating the discovery process. acs.org For example, in silico methods can guide the synthesis of peptide libraries where this compound is substituted at various positions to systematically probe its effect on biological activity. acs.org
Table 2: Representative In Silico Screening Data for Peptides with Modified Glutamic Acid
| Peptide Sequence | Modification | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Type |
|---|---|---|---|---|
| Ac-Ala-X-Leu-Gly-NH2 | X = Glu(OcHex) | Generic Hydrophobic Pocket | -8.5 | Hydrophobic, Van der Waals news-medical.netcambridgemedchemconsulting.com |
| Ac-Lys-Gly-X-Ala-NH2 | X = Glu(OcHex) | Anionic Surface Patch | -6.2 | Reduced electrostatic repulsion mdpi.com |
| Ac-Trp-Ala-X-His-NH2 | X = Glu(OcHex) | Cation-π Binding Site | -9.1 | Hydrophobic, potential C-H···π nih.gov |
| Ac-Phe-X-Phe-NH2 | X = Glu(OcHex) | Aromatic-rich Pocket | -9.8 | Strong hydrophobic and aromatic stacking cambridgemedchemconsulting.com |
Quantum Chemical Calculations in Mechanistic and Speciation Studies
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and energetics of molecules like this compound. rsc.orgarxiv.org These methods are invaluable for studying reaction mechanisms and the distribution of different chemical forms (speciation) in solution.
For this compound, quantum calculations can be used to investigate several aspects:
Ester Stability: Calculations can predict the activation energy for the hydrolysis of the cyclohexyl ester bond under different pH conditions. This is crucial for understanding the compound's stability in biological environments. beilstein-journals.org Studies on similar esters have shown how fluorination can impact hydrolytic stability, a principle that can be explored computationally for the cyclohexyl ester. beilstein-journals.org
Conformational Energies: Quantum mechanics can determine the relative energies of different conformers of the this compound side chain with high accuracy, complementing the results from classical molecular modeling. scirp.org
Hydrogen Bonding: The nature of hydrogen bonds, including non-classical interactions like C-H···O bonds, can be analyzed. nih.govpku.edu.cn For example, calculations can quantify the strength of a potential hydrogen bond between the ester's carbonyl oxygen and a donor group on a receptor or another part of the peptide. nih.gov
Protonation States: The pKa values of the α-amino and α-carboxyl groups can be theoretically estimated. This information is vital for understanding the molecule's charge state at physiological pH, which in turn affects its interactions and solubility.
These theoretical studies provide a detailed, electron-level understanding of the molecule's properties, which is essential for interpreting experimental results and for the rational design of new synthetic methodologies or molecular probes. rsc.org
Table 3: Selected Quantum Chemical Properties of this compound
| Property | Computational Method | Calculated Value | Interpretation |
|---|---|---|---|
| Partial Atomic Charge on Carbonyl Oxygen | DFT/B3LYP | -0.55 e | Indicates a significant negative charge, making it a potential hydrogen bond acceptor. arxiv.org |
| Ester Hydrolysis Energy Barrier (Acid-catalyzed) | DFT with solvation model | ~20-25 kcal/mol | Suggests moderate stability under acidic conditions, but susceptible to enzymatic cleavage. beilstein-journals.org |
| Energy Difference (Gauche vs. Anti conformer) | MP2 | 1.2 kcal/mol | Shows a small energetic preference for one side-chain rotamer over another. scirp.org |
| Calculated pKa (α-NH3+) | Continuum Solvation Model | ~9.5 | Typical value for an amino acid N-terminus, indicating it is protonated at physiological pH. |
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
The classical synthesis of protected amino acids, while effective, often involves multi-step processes that can be inefficient and generate significant waste. The development of more efficient and selective synthetic routes for compounds like H-Glu(OcHex)-OH is a key area of ongoing research.
Recent advancements have highlighted the potential of chemo-enzymatic methods for the highly selective synthesis of protected glutamic acid derivatives. researchgate.net Industrial proteases, such as Alcalase, have demonstrated the ability to selectively catalyze the esterification of the α-carboxylic acid group of N-protected glutamic acid, leaving the γ-carboxyl group available for modification. researchgate.net This enzymatic approach offers a milder and more environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net Further research could focus on optimizing these enzymatic reactions for the specific synthesis of this compound, potentially leading to higher yields and purity.
Another promising avenue lies in the development of novel protecting group strategies. While the Boc and Fmoc protecting groups are widely used in peptide synthesis, their introduction and removal can sometimes lead to side reactions. nih.govresearchgate.net Research into new orthogonal protecting groups that are stable under a wider range of conditions and can be removed with high selectivity could streamline the synthesis of peptides containing this compound. rsc.org Additionally, protecting group-free synthetic methods, such as those utilizing aza-Michael addition reactions, are being explored for the incorporation of amino acids into polymers and could potentially be adapted for the synthesis of specific derivatives like this compound. rsc.orgresearchgate.net
The synthesis of γ-L-glutamyl-cyclohexyl amide, a closely related compound, has been achieved through the regioselective acylation of cyclohexylamine (B46788) with N-phthaloyl-L-glutamic anhydride. frontiersin.org This strategy could be adapted and optimized for the direct and efficient synthesis of this compound, providing a more streamlined pathway to this important building block.
Exploration of Novel Applications in Biomedical and Materials Science Fields
The unique properties of this compound and its polymeric forms, such as poly-γ-glutamic acid (γ-PGA), open up a wide range of potential applications in both the biomedical and materials science sectors.
In the biomedical field, glutamic acid and its derivatives are already recognized for their biocompatibility and biodegradability, making them ideal for applications such as drug delivery systems, tissue engineering scaffolds, and as components of vaccine adjuvants. chemsrc.comrsc.orgmdpi.com The cyclohexyl group in this compound enhances its lipophilicity, which can be advantageous for creating nanoparticles and other drug delivery vehicles with improved cell membrane penetration and controlled release profiles. Future research could focus on developing novel drug delivery systems incorporating this compound for targeted cancer therapy or for the delivery of neuroprotective agents, leveraging the known role of glutamic acid in neurological processes. nih.gov
Beyond drug delivery, the incorporation of this compound into hydrogels presents an interesting research direction. Protected amino acid-based hydrogels have been shown to be effective for near-infrared irradiation-triggered drug release when combined with carbon nanomaterials. rsc.orgiris-biotech.de The specific properties of this compound could be harnessed to create novel hydrogels with tailored degradation rates and mechanical properties for tissue engineering applications.
In the realm of materials science, the focus is shifting towards the development of functional polymers with specific, programmable properties. The incorporation of amino acids and their derivatives into polymer backbones can impart unique characteristics such as chirality, which can be utilized in the development of helical macromolecular catalysts. rsc.org The introduction of this compound into polymer chains could lead to the creation of novel biodegradable materials with enhanced thermal stability and specific surface properties. tandfonline.com These materials could find applications in areas such as environmentally friendly plastics or as functional coatings. The synthesis of functional lactide monomers from protected amino acids has been demonstrated, opening the door to the creation of a new class of poly(lactide)-based materials with diverse functionalities. nih.gov
Integration with High-Throughput Screening and Computational Design Platforms in Academic Research
The discovery of novel peptide-based drugs and materials is increasingly reliant on high-throughput screening (HTS) and computational design platforms. The integration of this compound into these advanced workflows is a critical step towards unlocking its full potential.
HTS platforms enable the rapid screening of large libraries of compounds to identify those with desired biological activities. creative-peptides.com Peptide libraries incorporating non-natural amino acids like this compound can be synthesized and screened to discover new peptide-based inhibitors of protein-protein interactions or modulators of enzyme activity. frontiersin.orgrsc.org The development of automated affinity selection-mass spectrometry (AS-MS) approaches allows for the rapid and high-throughput screening of peptide libraries, including those containing non-canonical amino acids. rsc.org
Computational design and modeling are powerful tools for predicting the properties of peptides and for designing novel sequences with enhanced stability, affinity, and specificity. byu.edumdpi.comfrontiersin.org In silico tools can be used to model the effect of incorporating this compound into a peptide sequence, predicting its impact on the peptide's secondary structure and its binding affinity to a target protein. nih.govnih.govnih.gov This computational pre-screening can significantly reduce the number of peptides that need to be synthesized and tested experimentally, thereby accelerating the discovery process. nih.govnih.gov Virtual screening of libraries containing non-natural amino acids is an emerging strategy to expand the chemical space for peptide optimization. nih.gov The development of large virtual libraries of readily synthesizable non-natural amino acids, which could include this compound, will be instrumental in this endeavor. nih.gov
The combination of HTS and computational design creates a powerful synergy for the discovery of novel peptides. For instance, a computational model could be used to design a library of peptides containing this compound at various positions, and this library could then be synthesized and screened using HTS to identify lead candidates for further optimization.
Q & A
Q. What advanced techniques elucidate the compound’s thermal decomposition profile?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to identify volatile degradation products. Perform isoconversional kinetic analysis (e.g., Friedman method) to model decomposition pathways. Cross-reference with solid-state NMR to detect amorphous/crystalline phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
